1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a unique arrangement of cyclopropyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane can be achieved through various methods. One common approach involves the use of carbenes, which are highly reactive intermediates that can form cyclopropane rings when reacted with alkenes . The Simmons-Smith reaction is a notable example, where a zinc-copper couple is used to generate the carbene from diiodomethane, which then reacts with an alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale reactions using similar carbene chemistry. The process typically requires stringent control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .
Scientific Research Applications
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane exerts its effects involves the interaction of its cyclopropane rings with various molecular targets. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in a variety of chemical reactions. These interactions can affect molecular pathways and biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane, consisting of a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane is unique due to its multiple cyclopropyl groups and the presence of a butyl chain. This structure imparts distinct chemical properties and reactivity compared to simpler cycloalkanes .
Properties
CAS No. |
74605-60-0 |
---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1-butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane |
InChI |
InChI=1S/C14H22/c1-2-3-8-14(9-10-14)13(11-4-5-11)12-6-7-12/h11H,2-10H2,1H3 |
InChI Key |
SXAKNCSFHKWMEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1)C(=C2CC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.